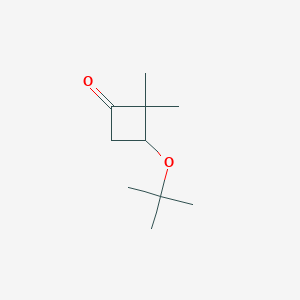

3-(叔丁氧基)-2,2-二甲基环丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one” likely belongs to the class of organic compounds known as cyclobutanones . Cyclobutanones are compounds containing a cyclobutane ring which bears a ketone .

Synthesis Analysis

While specific synthesis methods for “3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one” are not available, similar compounds have been synthesized using controlled ring-opening polymerization . This involves the use of primary amine initiators to produce the corresponding polyglycine with molecular weights of 5.6–59 kg mol−1 .科学研究应用

环丁烷系列中的氧化重排:Constantinescu‐Simon 等人(1976 年)在“Chemische Berichte”期刊上发表的一项研究讨论了环丁烷系列中一种化合物的氧化重排,类似于 3-(叔丁氧基)-2,2-二甲基环丁-1-酮,产生了酮产物。探索了该酮的反应机理和化学转化 Constantinescu‐Simon 等人,1976。

抗氧化剂的热化学和动力学研究:Lucarini 等人(2001 年)在“The Journal of Organic Chemistry”中研究了与 3-(叔丁氧基)-2,2-二甲基环丁-1-酮在结构上相关的化合物的均裂反应活性,重点关注其在各种反应中的抗氧化特性和稳定性 Lucarini 等人,2001。

新颖的合成和生物活性:Castelino 等人(2014 年)在“European Journal of Medicinal Chemistry”中描述了含有与 3-(叔丁氧基)-2,2-二甲基环丁-1-酮 相似结构的新型化合物的合成。这些化合物表现出蚊幼虫杀灭和抗菌活性,表明在医学和环境科学中具有潜在应用 Castelino 等人,2014。

阴离子聚合和结晶研究:Kawahara 等人(2004 年)在“Macromolecules”中提出了硅环丁烷衍生物的阴离子聚合,导致结晶聚合物的形成。这项研究表明了在材料科学和聚合物化学中使用类似化合物的潜力 Kawahara 等人,2004。

羟基保护:Corey 和 Venkateswarlu(1972 年)在“Journal of the American Chemical Society”上发表的一项研究讨论了使用与 3-(叔丁氧基)-2,2-二甲基环丁-1-酮 相关的物质保护羟基的化学试剂的开发。这项研究在合成化学中具有重要意义,特别是在前列腺素等复杂分子的合成中 Corey 和 Venkateswarlu,1972。

合成和化学性质:Fox 和 Ley(2003 年)在“Organic Syntheses”中探讨了叔丁基乙酰硫代乙酸酯(一种与 3-(叔丁氧基)-2,2-二甲基环丁-1-酮 在结构上相关的化合物)的合成和在各种化学反应中的应用。这项研究有助于我们了解环丁烷衍生物的合成和应用 Fox 和 Ley,2003。

作用机制

Target of Action

It’s known that tert-butoxide compounds often act as strong bases in chemical reactions .

Mode of Action

The compound, being a tert-butoxide, can participate in various chemical reactions. It can act as a base, accepting protons from other molecules . The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, which are highly solvent- and temperature-dependent .

Biochemical Pathways

Tert-butoxide compounds are known to be involved in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . They can also participate in controlled ring-opening polymerization .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be readily unveiled in mild acidic conditions .

Result of Action

The result of the action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one can vary depending on the context of its use. In synthetic organic chemistry, it can contribute to the formation of tertiary butyl esters . In polymer chemistry, it can lead to the formation of well-defined peptoid-based polyacids .

Action Environment

The action, efficacy, and stability of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one can be influenced by various environmental factors. For instance, the relative rates of HAT vs. β-scission are highly solvent- and temperature-dependent . Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

生化分析

Biochemical Properties

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has been found to be involved in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . It interacts with primary amine initiators in a controlled manner to produce well-defined peptoid-based polyacids . The nature of these interactions is primarily through the formation of covalent bonds during the polymerization process .

Molecular Mechanism

The molecular mechanism of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one involves a controlled ring-opening polymerization process . It exerts its effects at the molecular level through the formation of covalent bonds with primary amine initiators, leading to the production of well-defined peptoid-based polyacids . This process is characterized by a linear increase of molecular weight with conversion and second-order polymerization kinetics .

属性

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVVEVCAZALFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)

![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)

![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)

![diethyl 2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2945599.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2945602.png)

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2945612.png)